molecular formula C9H5F4NO B14415272 2-Fluoro-3-(trifluoromethyl)-4H-1,4-benzoxazine CAS No. 85290-67-1

2-Fluoro-3-(trifluoromethyl)-4H-1,4-benzoxazine

Cat. No.: B14415272
CAS No.: 85290-67-1
M. Wt: 219.14 g/mol
InChI Key: ZGXLQVSOXMJUAU-UHFFFAOYSA-N
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Description

2-Fluoro-3-(trifluoromethyl)-4H-1,4-benzoxazine is a fluorinated heterocyclic compound. The presence of fluorine atoms in its structure imparts unique physical and chemical properties, making it a valuable compound in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-3-(trifluoromethyl)-4H-1,4-benzoxazine typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 2-fluoroaniline with trifluoroacetic anhydride, followed by cyclization with formaldehyde under acidic conditions . The reaction conditions often require controlled temperatures and the presence of catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, industrial methods may incorporate purification steps such as recrystallization and chromatography to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-3-(trifluoromethyl)-4H-1,4-benzoxazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols. Substitution reactions result in the formation of various substituted derivatives.

Scientific Research Applications

2-Fluoro-3-(trifluoromethyl)-4H-1,4-benzoxazine has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.

    Biology: The compound’s unique properties make it useful in studying biological systems and interactions.

    Industry: The compound is used in the production of specialty chemicals and materials with enhanced performance characteristics.

Mechanism of Action

The mechanism of action of 2-Fluoro-3-(trifluoromethyl)-4H-1,4-benzoxazine involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms can enhance the compound’s binding affinity to target proteins and enzymes, leading to increased potency and selectivity. The compound may also modulate various signaling pathways, contributing to its biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Fluoro-3-(trifluoromethyl)benzyl alcohol
  • 2-Fluoro-3-(trifluoromethyl)benzamide
  • Trifluoromethylpyridine

Uniqueness

Compared to similar compounds, 2-Fluoro-3-(trifluoromethyl)-4H-1,4-benzoxazine exhibits unique properties due to its benzoxazine ring structure. This structure provides additional stability and reactivity, making it a versatile compound for various applications. The presence of both fluorine and trifluoromethyl groups further enhances its chemical and biological properties, distinguishing it from other fluorinated compounds.

Properties

85290-67-1

Molecular Formula

C9H5F4NO

Molecular Weight

219.14 g/mol

IUPAC Name

2-fluoro-3-(trifluoromethyl)-4H-1,4-benzoxazine

InChI

InChI=1S/C9H5F4NO/c10-8-7(9(11,12)13)14-5-3-1-2-4-6(5)15-8/h1-4,14H

InChI Key

ZGXLQVSOXMJUAU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)NC(=C(O2)F)C(F)(F)F

Origin of Product

United States

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